2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one
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Overview
Description
2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one is a chemical compound with the molecular formula C₁₄H₁₇ClO₃S and a molecular weight of 300.801 g/mol . It is characterized by a cyclohexanone core substituted with a 4-chlorophenylsulfonyl ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one involves several steps. One common method starts with the reaction of cyclohexanone with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one can be compared with similar compounds such as:
2-(4-Chlorophenyl)sulfonyl-1-phenyl-ethanone: This compound has a similar sulfonyl group but differs in the core structure, leading to different chemical and biological properties.
2-(4-Chlorophenyl)sulfonyl-1-phenyl-ethanone: Another similar compound with a different core structure, used in various chemical applications.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfonylethyl]cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3S/c15-12-5-7-13(8-6-12)19(17,18)10-9-11-3-1-2-4-14(11)16/h5-8,11H,1-4,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOAWAGTALHADQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381228 |
Source
|
Record name | 2-[2-(4-Chlorobenzene-1-sulfonyl)ethyl]cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-99-0 |
Source
|
Record name | 2-[2-(4-Chlorobenzene-1-sulfonyl)ethyl]cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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